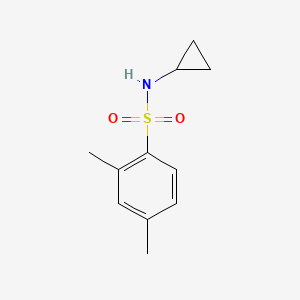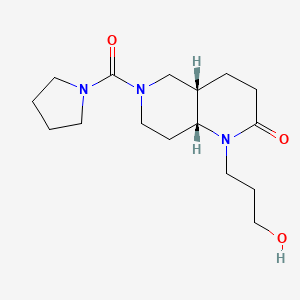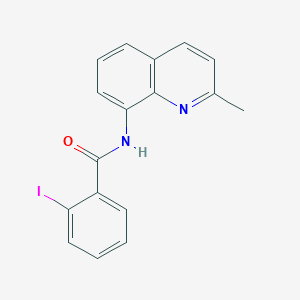
N-cyclopropyl-2,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2,4-dimethylbenzenesulfonamide, also known as CP-690,550, is a chemical compound that belongs to the family of Janus kinase inhibitors. It has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases. In
Applications De Recherche Scientifique
N-cyclopropyl-2,4-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases. It has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It works by inhibiting the activity of Janus kinases, which are involved in the signaling pathways of various cytokines and growth factors that play a role in the development of these diseases.
Mécanisme D'action
N-cyclopropyl-2,4-dimethylbenzenesulfonamide works by inhibiting the activity of Janus kinases, which are involved in the signaling pathways of various cytokines and growth factors that play a role in the development of autoimmune and inflammatory diseases. By inhibiting Janus kinases, this compound reduces the production of pro-inflammatory cytokines such as interleukin-6 and interferon-gamma, which are involved in the pathogenesis of these diseases.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on the immune system. It reduces the production of pro-inflammatory cytokines and increases the production of anti-inflammatory cytokines such as interleukin-10. It also reduces the activation of T cells and B cells, which are involved in the development of autoimmune and inflammatory diseases. In addition, it has been shown to have a positive effect on bone metabolism, reducing the risk of osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-2,4-dimethylbenzenesulfonamide has several advantages for lab experiments. It is a highly selective inhibitor of Janus kinases, which makes it a valuable tool for studying the role of Janus kinases in various biological processes. It has also been shown to be effective in animal models of autoimmune and inflammatory diseases, which makes it a promising candidate for further preclinical studies. However, there are also some limitations to its use in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently in animal studies. In addition, it has been shown to have some off-target effects, which may complicate the interpretation of the results.
Orientations Futures
For the study of N-cyclopropyl-2,4-dimethylbenzenesulfonamide include the development of more selective Janus kinase inhibitors, the study of its long-term effects, and the development of combination therapies.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-2,4-dimethylbenzenesulfonamide involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with cyclopropylamine in the presence of a base such as triethylamine. The reaction is carried out at low temperature and the product is purified by recrystallization. The yield of the reaction is typically around 60-70%.
Propriétés
IUPAC Name |
N-cyclopropyl-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-8-3-6-11(9(2)7-8)15(13,14)12-10-4-5-10/h3,6-7,10,12H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKBNTFPPFLIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-1'-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5361864.png)
![N-{1-[3-(4-piperidinylmethyl)benzoyl]-4-piperidinyl}acetamide hydrochloride](/img/structure/B5361867.png)
![6-[(diethylamino)methyl]-N-[1-(1,3-thiazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5361883.png)
![N,N,4-trimethyl-3-(2-{methyl[(5-methyl-1H-pyrazol-3-yl)methyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5361901.png)

![N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)methanamine dihydrochloride](/img/structure/B5361916.png)

![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5361933.png)
![3-{[1-(3-pyridin-3-ylpropanoyl)pyrrolidin-3-yl]methyl}benzamide](/img/structure/B5361934.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-diazepane](/img/structure/B5361942.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-N-ethyl-2-pyrimidinamine](/img/structure/B5361946.png)
![2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-butanol hydrochloride](/img/structure/B5361961.png)
![9-[(1-anilinocyclopentyl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5361969.png)
![4-(hydroxymethyl)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}benzamide](/img/structure/B5361972.png)